2-(1-Fluorocyclopropyl)benzoic acid
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Overview
Description
2-(1-Fluorocyclopropyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1-fluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Fluorocyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, where a 1-fluorocyclopropyl stannane reagent is coupled with an aryl halide under palladium catalysis . This method is advantageous due to its mild reaction conditions and the stability of the fluorocyclopropyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluorocyclopropyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the cyclopropyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different carboxylic acid derivatives.
Scientific Research Applications
2-(1-Fluorocyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclopropyl)benzoic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The benzoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Fluorobenzoic Acids: Compounds with fluorine atoms substituted at different positions on the benzoic acid ring.
Cyclopropylbenzoic Acids: Compounds with a cyclopropyl group attached to the benzoic acid ring.
Uniqueness
2-(1-Fluorocyclopropyl)benzoic acid is unique due to the presence of both a fluorine atom and a cyclopropyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9FO2 |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(1-fluorocyclopropyl)benzoic acid |
InChI |
InChI=1S/C10H9FO2/c11-10(5-6-10)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI Key |
NYKOSDJUBUBKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C(=O)O)F |
Origin of Product |
United States |
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